

IUPAC name for $\text{Al}(\text{H}_2\text{O})_6(\text{BrO}_3)_3$

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Compound of Interest

Compound Name: Hexaaquaaluminum(III) bromate

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An In-depth Technical Guide to **Hexaaquaaluminum(III) Bromate**

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Abstract

This technical guide provides a comprehensive overview of the coordination compound **Hexaaquaaluminum(III) Bromate**, identified by the chemical formula --INVALID-LINK--₃. The document details its chemical structure, nomenclature, and known physicochemical properties based on available crystallographic data. A proposed experimental protocol for its synthesis and subsequent characterization is presented, derived from methodologies used for analogous compounds. Potential applications, particularly in the field of electrochemistry, are discussed. This guide is intended for researchers and professionals in chemistry and materials science, compiling the current knowledge on this specific inorganic salt and identifying areas for future research.

IUPAC Nomenclature and Chemical Identity

The compound with the chemical formula $\text{Al}(\text{H}_2\text{O})_6(\text{BrO}_3)_3$ is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

- Cation:** The complex cation is $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$. The ligands are six water molecules, termed "aqua". The prefix "hexa-" indicates six ligands. The central metal is aluminum. Since water is a neutral ligand, the oxidation state of aluminum is +3 to balance the three +1 charges from the bromate anions, which is denoted by "(III)". Therefore, the cation's name is hexaaquaaluminum(III).

- Anion: The anion is BrO_3^- , which is named bromate.

Combining the cation and anion names, the full IUPAC name is **Hexaaquaaluminum(III) bromate**^[1]. Other synonyms include aluminum bromate and aluminum tribromate^{[1][2]}.

Physicochemical Properties and Structural Analysis

The most detailed structural information available is for the trihydrate form of the compound, **hexaaquaaluminum(III) bromate** trihydrate, [--INVALID-LINK--3·3H₂O](#)^[3]. The analysis was conducted via single-crystal X-ray diffraction.

The central aluminum ion is octahedrally coordinated by six water molecules^[3]. The $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$ cation is a well-characterized species in aqueous solutions of Al^{3+} salts, known to have an acidic pH due to the polarization of the O-H bonds in the coordinated water ligands, facilitating proton donation to the surrounding solvent^[4].

Crystal Structure Data

The crystallographic data for [--INVALID-LINK--3·3H₂O](#) provides precise measurements of its solid-state structure^[3].

Parameter	Value
Empirical Formula	H ₂₄ AlBr ₃ O ₁₈
Formula Weight (M _r)	572.84
Crystal System	Triclinic
Space Group	P1
a (Å)	9.536 (2)
b (Å)	11.095 (4)
c (Å)	9.291 (2)
α (°)	106.58 (2)
β (°)	100.42 (2)
γ (°)	113.01 (2)
Volume (V) (Å ³)	818.1 (4)
Z	2
Calculated Density (D _x)	2.33 g cm ⁻³
Temperature	296 K

Key Bond Lengths and Angles

The structure consists of a slightly distorted octahedron formed by the six water molecules around the aluminum ion. There are three crystallographically inequivalent bromate groups[3].

Bond/Angle	Average Value
Al—O Distance (Å)	1.872 (11)
Br(1)—O Distance (Å)	1.652 (25)
O—Br(1)—O Angle (°)	104.1 (17)
Br(2)—O Distance (Å)	1.650 (9)
O—Br(2)—O Angle (°)	104.4 (18)
Br(3)—O Distance (Å)	1.643 (9)
O—Br(3)—O Angle (°)	103.6 (14)

Data sourced from the crystallographic study of the trihydrate form[3].

Molecular Structure Visualization

The diagram below illustrates the octahedral coordination geometry of the hexaaquaaluminum(III) cation.

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